tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520006
InChI: InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C11H17N3O2
Molecular Weight: 223.27 g/mol

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate

CAS No.:

Cat. No.: VC13520006

Molecular Formula: C11H17N3O2

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (6-(aminomethyl)pyridin-3-yl)carbamate -

Molecular Formula C11H17N3O2
Molecular Weight 223.27 g/mol
IUPAC Name tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate
Standard InChI InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-9-5-4-8(6-12)13-7-9/h4-5,7H,6,12H2,1-3H3,(H,14,15)
Standard InChI Key WBQMGWBRYRZREZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC1=CN=C(C=C1)CN

Names and Synonyms

  • IUPAC Name: Tert-butyl N-[6-(aminomethyl)pyridin-3-yl]carbamate

  • Synonyms:

    • (6-Aminomethyl-pyridin-3-yl)-carbamic acid tert-butyl ester

    • Tert-butyl 6-(aminomethyl)pyridin-3-ylcarbamate

    • CAS Number: 871471-00-0

Molecular Formula and Weight

  • Molecular Formula: C11H17N3O2C_{11}H_{17}N_3O_2

  • Molecular Weight: 223.27 g/mol

Structural Features

The compound features a pyridine ring substituted at the 6-position with an aminomethyl group and at the 3-position with a tert-butyl carbamate group. Its structure combines aromaticity (from the pyridine ring) with functional groups that enhance reactivity and solubility.

Synthetic Chemistry

Tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate is commonly used as an intermediate in organic synthesis. The presence of both a protected amine (as a carbamate) and an aminomethyl group makes it versatile for further functionalization in multistep reactions.

Pharmaceutical Research

The compound's structural features make it a candidate for drug design, particularly for molecules targeting biological systems that interact with pyridine derivatives. For example:

  • The aminomethyl group can form hydrogen bonds with biological targets.

  • The tert-butyl carbamate group serves as a protecting group during synthesis or can modulate lipophilicity.

Synthesis

The synthesis of tert-butyl (6-(aminomethyl)pyridin-3-yl)carbamate typically involves:

  • Starting Materials: Pyridine derivatives substituted at the desired positions.

  • Protection Steps: Introduction of the tert-butyl carbamate group using reagents like di-tert-butyl dicarbonate (Boc2_2O).

  • Functionalization: Aminomethylation at the pyridine ring's 6-position through reductive amination or related methods.

Biological Insights

While specific biological activities for this compound are not extensively documented, pyridine derivatives are known to exhibit diverse pharmacological properties, including:

  • Anti-inflammatory effects.

  • Enzyme inhibition (e.g., kinase inhibitors).
    Further studies could explore its potential as a scaffold for therapeutic agents.

Data Tables

DescriptorValue
PubChem CID58652877
CAS Number871471-00-0
InChIKeyWBQMGWBRYRZREZ-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NC1=CN=C(C=C1)CN

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